1,4-Bis(3-nitrobenzoyl)piperazine

Description

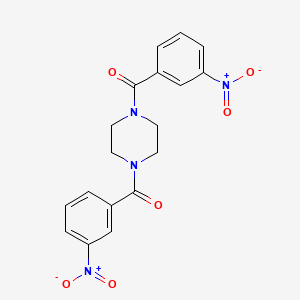

1,4-Bis(3-nitrobenzoyl)piperazine (C₁₈H₁₆N₄O₆) is a symmetric piperazine derivative featuring two 3-nitrobenzoyl substituents at the 1 and 4 positions of the piperazine ring. Its molecular structure (Figure 1) includes a central six-membered piperazine ring with planar amide linkages to nitro-substituted aromatic groups. The compound’s IUPAC name is [4-(3-nitrobenzoyl)piperazin-1-yl]-(3-nitrophenyl)methanone, and its InChIKey is FUFOFZFVQXUUAC-UHFFFAOYSA-N .

Properties

CAS No. |

17368-58-0 |

|---|---|

Molecular Formula |

C18H16N4O6 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

[4-(3-nitrobenzoyl)piperazin-1-yl]-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C18H16N4O6/c23-17(13-3-1-5-15(11-13)21(25)26)19-7-9-20(10-8-19)18(24)14-4-2-6-16(12-14)22(27)28/h1-6,11-12H,7-10H2 |

InChI Key |

FUFOFZFVQXUUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Bis(3-nitrobenzoyl)piperazine can be synthesized through the acylation of piperazine with 3-nitrobenzoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 1,4-Bis(3-nitrobenzoyl)piperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(3-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Reduction: 1,4-Bis(3-aminobenzoyl)piperazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Bis(3-nitrobenzoyl)piperazine has several applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry: It may be used in the development of specialty chemicals and advanced materials due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,4-Bis(3-nitrobenzoyl)piperazine and its derivatives involves interactions with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparison

Piperazine derivatives are distinguished by substituents on the nitrogen atoms, which dictate their chemical and biological properties. Below is a comparative analysis of key analogues:

Key Observations :

- Electron-withdrawing vs. In contrast, aminopropyl or hydroxyethyl groups (e.g., 1,4-Bis(3-aminopropyl)piperazine) introduce basicity and flexibility, favoring applications in metal-organic frameworks (MOFs) or drug delivery .

- Aromatic vs. aliphatic substituents: Bulky aromatic groups (e.g., 2,3,4-trimethoxybenzyl) may improve binding to biological targets, while aliphatic chains (e.g., 3-aminopropyl) enhance solubility and structural versatility .

Pharmacological Activities

Antitumor Activity

- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives: These compounds exhibit selective cytotoxicity against HL-60 leukemia cells (up to 90% inhibition at 10 μM), attributed to the dithiocarbamate groups enhancing metal chelation and redox cycling .

- 1,4-Bis(5-arylidene-4-oxothiazolinyl)piperazine: Derivatives such as compound 5d show nanomolar inhibition of DYRK1A kinase (IC₅₀ = 0.041 μM), critical for cancer cell proliferation .

Antimalarial Activity

Nootropic Activity

- 1-Acylpiperazine derivatives: Simplified analogues of 1,4-diazabicyclo[4.3.0]nonan-9-ones retain nootropic effects, increasing acetylcholine release in rat brains at doses as low as 0.001 mg/kg .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.